molecular formula C22H24F3NO5 B280533 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer B280533
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: FWJPLOPVAVJJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate, also known as MRS7145, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific tool compound used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Wirkmechanismus

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in a wide range of physiological and pathological processes.
Biochemical and Physiological Effects:
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have a wide range of biochemical and physiological effects, including reducing anxiety-like behavior, decreasing drug-seeking behavior, improving cognitive function, and reducing neuroinflammation. These effects are thought to be mediated by the modulation of neurotransmitter release and the activation of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several advantages as a tool compound for scientific research, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially available compound. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the use of 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate in scientific research, including investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, exploring its effects on other neurotransmitter systems, and developing more potent and selective mGluR5 antagonists. Additionally, there is a need for further research to better understand the mechanisms underlying the biochemical and physiological effects of 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including anxiety, depression, addiction, and neurodegenerative disorders. It has been shown to have therapeutic potential in the treatment of these disorders.

Eigenschaften

Molekularformel

C22H24F3NO5

Molekulargewicht

439.4 g/mol

IUPAC-Name

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H24F3NO5/c1-12-17(20(27)29-3)19(15-8-4-5-9-16(15)22(23,24)25)18(13(2)26-12)21(28)31-11-14-7-6-10-30-14/h4-5,8-9,14,19,26H,6-7,10-11H2,1-3H3

InChI-Schlüssel

FWJPLOPVAVJJMB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3C(F)(F)F)C(=O)OC

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3C(F)(F)F)C(=O)OC

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 90 ml (118.8 g; 0.68 mol) of 2-trifluoromethyibenzaldehyde, 75 ml (79.23 g; 0.68 mol) of methyl acetoacetate and 126.38 g (0.68 mol) of (tetrahydrofuran-2-ylmethyl)-3-aminocrotonate in 700 ml of 2-propanol, was refluxed in the absence of light along 10 hours.
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
126.38 g
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.